molecular formula C7H6ClNO B13525247 2-chloro-5-[(2S)-oxiran-2-yl]pyridine

2-chloro-5-[(2S)-oxiran-2-yl]pyridine

Cat. No.: B13525247
M. Wt: 155.58 g/mol
InChI Key: ZZNUVWNPOYKIJD-ZCFIWIBFSA-N
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Description

2-chloro-5-[(2S)-oxiran-2-yl]pyridine is a chiral organic compound featuring a pyridine ring and an epoxide (oxirane) functional group, which defines its value as a versatile synthetic intermediate. With the molecular formula C7H6ClNO, this compound is part of a broader class of pyridine-based chemicals that have gained significant importance in modern agrochemical research . Many contemporary agrochemicals utilize the pyridine scaffold due to its ability to confer unique modes of action, help overcome pest resistance, and reduce application dosages due to increased efficacy, which is beneficial for environmental considerations . The (2S)-configured epoxide ring in its structure is a key reactive site, making this compound a valuable building block for the synthesis of more complex molecules. Researchers can exploit the reactivity of the epoxide through ring-opening reactions with various nucleophiles, while the chloropyridine moiety can undergo metal-catalyzed cross-couplings and nucleophilic substitutions. This dual functionality allows for the creation of diverse patentable structures, potentially leading to novel biological activities . This product is intended for use in chemical synthesis and discovery research programs. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

2-chloro-5-[(2S)-oxiran-2-yl]pyridine

InChI

InChI=1S/C7H6ClNO/c8-7-2-1-5(3-9-7)6-4-10-6/h1-3,6H,4H2/t6-/m1/s1

InChI Key

ZZNUVWNPOYKIJD-ZCFIWIBFSA-N

Isomeric SMILES

C1[C@@H](O1)C2=CN=C(C=C2)Cl

Canonical SMILES

C1C(O1)C2=CN=C(C=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 5 2s Oxiran 2 Yl Pyridine

Chloro-pyridine Precursors and Functional Group Interconversions

The primary challenge in synthesizing the pyridine (B92270) core lies in achieving the desired 2-chloro-5-substituted pattern. Several precursors can be employed, with 2-chloro-5-methylpyridine (B98176) and 2-chloro-5-chloromethylpyridine being common starting points.

A prevalent method for the synthesis of 2-chloro-5-methylpyridine involves the chlorination of 3-methylpyridine (B133936). Direct chlorination can lead to a mixture of isomers, but specific catalysts and reaction conditions can improve the selectivity for the desired product. For instance, the direct chlorination of 3-methylpyridine using a palladium chloride catalyst has been investigated to enhance the yield of 2-chloro-5-methylpyridine. Another approach involves the reaction of 3-methylpyridine N-oxide with a chlorinating agent like phosphorus oxychloride.

Alternatively, cyclization strategies can provide access to the 2-chloropyridine (B119429) core. These methods often build the pyridine ring from acyclic precursors, offering a high degree of control over the substitution pattern.

Once the 2-chloro-5-methylpyridine or a related precursor is obtained, a series of functional group interconversions are necessary to install a vinyl group at the 5-position. A common strategy involves the oxidation of the methyl group to an aldehyde, 2-chloro-5-formylpyridine. This transformation can be achieved using various oxidizing agents. The resulting aldehyde is a key intermediate for olefination reactions.

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful tools for converting aldehydes into alkenes. The Wittig reaction utilizes a phosphonium (B103445) ylide to introduce the vinyl group. The HWE reaction, which employs a phosphonate (B1237965) carbanion, is often preferred due to the water-soluble nature of its phosphate (B84403) byproduct, simplifying purification. Both reactions can be used to synthesize 2-chloro-5-vinylpyridine (B115529) from 2-chloro-5-formylpyridine. Another synthetic route to 2-chloro-5-vinylpyridine involves a Suzuki coupling reaction of 2-chloro-5-bromopyridine with a vinylboron reagent.

PrecursorReagent(s)ProductReaction Type
3-MethylpyridineCl2, Catalyst2-Chloro-5-methylpyridineChlorination
2-Chloro-5-methylpyridineOxidizing Agent2-Chloro-5-formylpyridineOxidation
2-Chloro-5-formylpyridinePh3P=CH22-Chloro-5-vinylpyridineWittig Reaction
2-Chloro-5-formylpyridine(EtO)2P(O)CH2Na2-Chloro-5-vinylpyridineHorner-Wadsworth-Emmons
2-Chloro-5-bromopyridineVinylboronic acid, Pd catalyst2-Chloro-5-vinylpyridineSuzuki Coupling

Oxirane Ring Formation Routes and Stereochemical Control

With 2-chloro-5-vinylpyridine in hand, the next critical step is the formation of the oxirane ring. Simple epoxidation with reagents like meta-chloroperoxybenzoic acid (mCPBA) would result in a racemic mixture of the epoxide. To achieve the desired (2S)-stereochemistry, asymmetric epoxidation methods are essential. These methods utilize chiral catalysts to control the facial selectivity of the oxygen transfer to the double bond.

The choice of the asymmetric epoxidation method is crucial and depends on the nature of the substrate. For unfunctionalized alkenes like 2-chloro-5-vinylpyridine, methods such as the Jacobsen-Katsuki epoxidation are particularly suitable.

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 5 2s Oxiran 2 Yl Pyridine

Epoxide Ring-Opening Reactions

The high ring strain of the oxirane moiety in 2-chloro-5-[(2S)-oxiran-2-yl]pyridine makes it an excellent electrophile, readily undergoing cleavage upon interaction with nucleophiles or under the influence of electrophilic activation. These reactions are fundamental to the synthetic utility of this compound.

Nucleophilic Ring-Opening Pathways and Regioselectivity

Nucleophilic attack on the epoxide ring of this compound can proceed via two main pathways, leading to the formation of regioisomeric products. The regioselectivity of this attack is highly dependent on the nature of the nucleophile and the reaction conditions, particularly the pH.

Under basic or neutral conditions, the reaction generally follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. In the case of this compound, this corresponds to the terminal carbon of the oxirane ring (C-3). Conversely, under acidic conditions, the epoxide oxygen is first protonated, leading to a transition state with significant carbocationic character. evitachem.com This positive charge is better stabilized at the more substituted carbon, which is the benzylic carbon adjacent to the pyridine (B92270) ring (C-2). Consequently, nucleophilic attack is directed to this more substituted carbon. evitachem.com

The reaction of this compound with oxygen-based nucleophiles such as water or alcohols leads to the formation of 1,2-diols or their corresponding monoethers. The regiochemical outcome of these reactions is dictated by the catalytic conditions.

Under acidic conditions, the hydrolysis of the epoxide is expected to proceed with the nucleophilic attack of water at the more substituted benzylic carbon (C-2), yielding (S)-1-(6-chloropyridin-3-yl)ethane-1,2-diol. This regioselectivity is a consequence of the stabilization of the partial positive charge in the transition state by the adjacent pyridine ring. masterorganicchemistry.com

In contrast, base-catalyzed hydrolysis or alcoholysis would favor the attack of the hydroxide (B78521) or alkoxide ion at the less sterically hindered terminal carbon (C-3), resulting in the formation of the isomeric (S)-2-(6-chloropyridin-3-yl)propane-1,2-diol or its ether derivative. libretexts.org

Table 1: Regioselectivity of Epoxide Ring-Opening with Oxygen Nucleophiles

Nucleophile Catalyst Major Product Attacked Carbon
Water Acid (e.g., H₂SO₄) (S)-1-(6-chloropyridin-3-yl)ethane-1,2-diol C-2 (Benzylic)
Water Base (e.g., NaOH) (S)-2-(6-chloropyridin-3-yl)propane-1,2-diol C-3 (Terminal)
Alcohol (ROH) Acid (e.g., H₂SO₄) (S)-1-(6-chloropyridin-3-yl)-2-alkoxyethanol C-2 (Benzylic)

The aminolysis of this compound with primary and secondary amines is a synthetically valuable reaction that produces β-amino alcohols. These products are important chiral building blocks in pharmaceutical synthesis. The regioselectivity of this reaction is also dependent on the reaction conditions.

In the absence of a catalyst, or under basic conditions, the reaction typically proceeds via an SN2 attack at the less hindered C-3 position. However, the use of Lewis acids can alter the regioselectivity. For instance, the reaction of 2-(oxiran-2-yl)pyridine (B1244524) with chiral primary amines in the presence of scandium(III) triflate (Sc(OTf)₃) and diisopropylethylamine (DIEA) has been shown to regioselectively yield the corresponding β-amino alcohols. researchgate.net While this study was on the racemic analogue, the principles of regioselectivity are applicable.

Table 2: Regioselective Ring-Opening of 2-(Oxiran-2-yl)pyridines with Amines

Amine Catalyst Regioselectivity Reference
Chiral Primary Amines Sc(OTf)₃, DIEA Regioselective formation of β-amino alcohols researchgate.net

The reaction of epoxides with carbon-based nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, is a powerful method for carbon-carbon bond formation. These reactions with this compound are expected to follow the general principles of epoxide ring-opening.

Grignard reagents, being strong nucleophiles and bases, typically attack the less substituted carbon of the epoxide ring in an SN2 fashion. libretexts.orgmasterorganicchemistry.com Therefore, the reaction of this compound with a Grignard reagent (RMgX) would be expected to yield a secondary alcohol resulting from the attack at the C-3 position.

Similarly, organocuprates (Gilman reagents) are known to be excellent nucleophiles for the SN2 opening of epoxides at the less sterically hindered carbon. masterorganicchemistry.com The use of enolates, generated from carbonyl compounds, would also be expected to follow this regiochemical preference under basic conditions, leading to the formation of γ-hydroxy carbonyl compounds.

The ring-opening of this compound with hydrogen halides (HX) leads to the formation of halohydrins. The regioselectivity of this reaction is a classic example of the influence of electronic effects under acidic conditions. The reaction proceeds via protonation of the epoxide oxygen, followed by the attack of the halide ion. Due to the stabilization of the developing positive charge at the benzylic C-2 position by the pyridine ring, the halide nucleophile will preferentially attack this carbon. This results in the formation of a 2-halo-1-alcohol. khanacademy.org

Electrophilic Activation and Ring-Opening Mechanisms

The reactivity of the epoxide ring in this compound can be significantly enhanced through electrophilic activation. This is typically achieved using Brønsted or Lewis acids.

Under acidic conditions, the epoxide oxygen is protonated, which weakens the C-O bonds and facilitates nucleophilic attack. As previously discussed, this activation leads to a regioselective preference for attack at the more substituted C-2 carbon, proceeding through a transition state with significant SN1 character. masterorganicchemistry.comchimia.ch

Lewis acids can also coordinate to the epoxide oxygen, polarizing the C-O bonds and making the epoxide more susceptible to nucleophilic attack. The choice of Lewis acid can influence both the rate and the regioselectivity of the ring-opening reaction. For instance, strong Lewis acids can promote a more SN1-like mechanism, favoring attack at the more substituted carbon, even with weaker nucleophiles. Studies on other epoxides have shown that Lewis acids like scandium triflate can effectively catalyze the ring-opening with amines. researchgate.net The interaction of the Lewis acid with the nitrogen of the pyridine ring could also play a role in modulating the reactivity of the epoxide.

Reactions Involving the Chloro Substituent on the Pyridine Ring

The chlorine atom at the 2-position of the pyridine ring provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through cross-coupling and nucleophilic aromatic substitution pathways.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium and nickel-catalyzed cross-coupling reactions are powerful tools for the derivatization of halo-pyridines. The presence of the epoxide functionality in this compound requires careful selection of reaction conditions to avoid unwanted side reactions involving the oxirane ring.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for C-C bond formation. For 2-chloropyridines, the choice of palladium catalyst and ligand is crucial for achieving high yields. Catalysts based on bulky, electron-rich phosphine (B1218219) ligands have shown to be effective for the coupling of less reactive aryl chlorides. While specific examples with this compound are not extensively documented in readily available literature, the general principles of Suzuki-Miyaura coupling of 2-chloropyridines would apply. The reaction would involve the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. The mild conditions often employed in Suzuki reactions could potentially be compatible with the epoxide ring.

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another important palladium-catalyzed transformation. This reaction typically employs a copper(I) co-catalyst and an amine base. The conditions are generally mild, which would be favorable for preserving the epoxide moiety of this compound. The product of such a reaction would be a 2-alkynyl-5-[(2S)-oxiran-2-yl]pyridine, a valuable building block for further synthetic transformations.

The Heck reaction, the coupling of an unsaturated halide with an alkene, is also a possibility. However, the higher temperatures sometimes required for Heck reactions could potentially lead to decomposition or undesired reactions of the epoxide. Careful optimization of the catalyst system and reaction conditions would be necessary to achieve a successful outcome.

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Nickel-catalyzed couplings of 2-chloropyridines with various organometallic reagents, including Grignard reagents and organozinc compounds, have been reported. nih.govnih.gov These reactions often proceed under milder conditions than their palladium-catalyzed counterparts.

A notable development is the nickel-catalyzed cross-electrophile coupling, which joins two different electrophiles, such as a 2-chloropyridine (B119429) and an alkyl bromide. nih.govnih.gov This method avoids the pre-formation of organometallic reagents and has shown promising functional group compatibility. The application of such a methodology to this compound could provide a direct route to 2-alkylated pyridine derivatives while preserving the chiral epoxide. The choice of ligand, such as a bathophenanthroline (B157979) ligand, has been shown to be critical for the success of these reactions. nih.govnih.gov

Catalyst SystemCoupling PartnerProduct TypePotential Yield RangeReference
NiBr₂·3H₂O / BathophenanthrolineAlkyl Bromide2-Alkyl-5-[(2S)-oxiran-2-yl]pyridineModerate to Good nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Core

The electron-deficient nature of the pyridine ring, particularly with a halogen at the 2-position, facilitates nucleophilic aromatic substitution (SNAr). This reaction provides a direct method for introducing heteroatom nucleophiles onto the pyridine core.

The reaction of 2-chloropyridines with nitrogen-based nucleophiles, such as primary and secondary amines, is a common method for the synthesis of aminopyridines. youtube.comnih.gov The reaction proceeds through a stepwise mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of the ring nitrogen, which can delocalize the negative charge.

The SNAr of 2-chloropyridines often requires elevated temperatures to overcome the activation barrier associated with the disruption of aromaticity in the first step. youtube.com The reactivity can be significantly enhanced by the presence of electron-withdrawing groups on the pyridine ring. While the oxirane group is not a strong electron-withdrawing group, its electronic influence, combined with that of the ring nitrogen, would still allow for the SNAr reaction to occur.

The reaction of this compound with various primary and secondary amines would be expected to yield the corresponding 2-amino-5-[(2S)-oxiran-2-yl]pyridine derivatives. These products are valuable as they contain both a chiral amino alcohol precursor and a substituted pyridine moiety. The reaction conditions would need to be carefully controlled to ensure that the nucleophilic amine does not also react with the epoxide ring. Generally, the SNAr reaction on the pyridine ring is favored over the epoxide ring-opening under standard SNAr conditions (e.g., heating with an amine in a polar aprotic solvent).

NucleophileSolventTemperatureProductPotential Yield
Primary Amine (e.g., Aniline)DMF or Dioxane80-120 °C2-(Arylamino)-5-[(2S)-oxiran-2-yl]pyridineModerate to Good
Secondary Amine (e.g., Morpholine)DMSO or NMP100-150 °C2-(Morpholino)-5-[(2S)-oxiran-2-yl]pyridineModerate to Good

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing for reactions such as N-alkylation and N-oxidation, as well as coordination to metal centers.

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, to form a pyridinium (B92312) salt. This reaction proceeds via a standard SN2 mechanism where the nitrogen atom acts as the nucleophile. nih.govnih.govacs.org The resulting N-alkyl-2-chloro-5-[(2S)-oxiran-2-yl]pyridinium salt would be a highly activated species, with the positive charge on the nitrogen further enhancing the susceptibility of the 2-position to nucleophilic attack.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting this compound N-oxide would have altered electronic properties compared to the parent pyridine. The N-oxide functionality can act as an internal activating group, facilitating nucleophilic substitution at the 2- and 4-positions of the pyridine ring.

ReactionReagent ExampleProduct
N-AlkylationMethyl iodide (CH₃I)1-methyl-2-chloro-5-[(2S)-oxiran-2-yl]pyridinium iodide
N-Oxidationm-Chloroperoxybenzoic acid (m-CPBA)This compound N-oxide

This table illustrates the expected products from N-alkylation and N-oxidation reactions.

As a substituted pyridine, this compound can act as a ligand in coordination complexes with various metal ions. nih.gov The coordination typically occurs through the lone pair of electrons on the pyridine nitrogen atom. digitellinc.com The electronic and steric properties of the substituents on the pyridine ring influence its coordination behavior.

The chlorine atom at the 2-position is an electron-withdrawing group, which decreases the electron density on the pyridine ring and, consequently, the basicity and donor strength of the nitrogen atom. The oxiranyl group at the 5-position is generally considered to be a weakly electron-withdrawing group through inductive effects.

Theoretical studies, such as those employing density functional theory (DFT), could be used to model the coordination of this ligand to a metal center. scispace.com Such calculations can provide insights into the geometry of the resulting complex, the metal-ligand bond strength, and the electronic structure. It is also possible, though less common for simple pyridines, for the molecule to act as a bidentate ligand if the epoxide oxygen also coordinates to the metal center, forming a chelate ring. researchgate.net The likelihood of such a coordination mode would depend on the nature of the metal ion and the steric constraints of the system. The presence of the bulky chloro group adjacent to the nitrogen could also sterically hinder coordination to some metal centers. mdpi.com

Tandem and Cascade Reactions Involving Multiple Functional Groups

The presence of three distinct reactive sites in this compound opens up possibilities for tandem or cascade reactions, where multiple transformations occur in a single synthetic operation.

The orthogonal reactivity of the chloropyridine, epoxide, and pyridine nitrogen can be exploited to design chemoselective transformations. For instance, a reaction could be designed where a nucleophile first opens the epoxide ring, and the resulting intermediate then undergoes a subsequent reaction at the chloropyridine moiety.

An example of a potential tandem reaction could involve the reaction with an amino alcohol. The amine part of the nucleophile could first open the epoxide ring, and the alcohol part could then displace the chloride in an intramolecular SNAr reaction, leading to the formation of a cyclic ether. The feasibility of such a tandem process would depend on the relative rates of the intermolecular epoxide opening and the intramolecular cyclization.

Another possibility involves the initial N-alkylation of the pyridine nitrogen, which would activate the 2-position towards nucleophilic attack. A subsequent reaction with a nucleophile could then lead to the displacement of the chlorine atom.

The development of such tandem reactions requires a thorough understanding of the reactivity of each functional group under different conditions and the careful selection of reagents that can promote the desired sequence of events. researchgate.netmdpi.com

Sequential Epoxide Opening and Pyridine Functionalization

The unique molecular architecture of this compound, featuring two distinct reactive sites—the strained oxirane ring and the electrophilic 2-chloropyridine core—lends itself to a variety of sequential functionalization strategies. This approach allows for the stepwise introduction of different substituents, enabling the synthesis of complex and diverse molecular scaffolds. The process typically involves an initial nucleophilic addition to open the epoxide ring, followed by a substitution or cross-coupling reaction at the C2 position of the pyridine ring.

The first step in the sequence is the regioselective ring-opening of the epoxide. This reaction is susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alcohols. The reaction is often catalyzed by Lewis acids, which activate the epoxide ring towards nucleophilic attack. For instance, the use of catalysts like Scandium triflate (Sc(OTf)₃) has been shown to be effective in promoting the ring opening of 2-oxiranyl-azaarenes with chiral primary amines, yielding β-amino alcohols in good yields. researchgate.net The attack typically occurs at the less sterically hindered carbon of the oxirane, leading to the formation of a secondary alcohol. This transformation is crucial as it not only introduces a new functional group but also sets a specific stereochemistry at the newly formed chiral center.

Following the successful opening of the epoxide ring, the resulting intermediate, an N-substituted or O-substituted 1-(6-chloropyridin-3-yl)ethanol (B3349672) derivative, becomes the substrate for the second stage of functionalization. The chlorine atom at the C2 position of the pyridine ring is activated towards nucleophilic aromatic substitution and can also participate in various metal-catalyzed cross-coupling reactions. This allows for the introduction of a second point of diversity. For example, palladium-catalyzed reactions such as Suzuki or Negishi cross-couplings can be employed to form new carbon-carbon bonds, linking aryl or alkyl groups to the pyridine core. researchgate.net Similarly, Buchwald-Hartwig amination can be used to introduce a different amino substituent at this position.

This sequential approach provides a powerful tool for building molecular complexity. By carefully selecting the nucleophile for the epoxide opening and the subsequent reaction conditions for the pyridine functionalization, a large library of disubstituted pyridine derivatives can be synthesized from a single chiral precursor.

Table 1: Illustrative Examples of Sequential Epoxide Opening and Pyridine Functionalization

Step 1: Nucleophile (Epoxide Opening)Intermediate ProductStep 2: Reagent (Pyridine Functionalization)Reaction TypeFinal Product
Benzylamine(2S)-1-(6-chloropyridin-3-yl)-2-(benzylamino)ethan-1-olPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃Suzuki Coupling(2S)-2-(benzylamino)-1-(6-phenylpyridin-3-yl)ethan-1-ol
Aniline(2S)-2-anilino-1-(6-chloropyridin-3-yl)ethan-1-olPyrrolidine, Pd₂(dba)₃, BINAP, NaOtBuBuchwald-Hartwig Amination(2S)-2-anilino-1-(6-(pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol
Ethanethiol, NaH(2S)-1-(6-chloropyridin-3-yl)-2-(ethylthio)ethan-1-ol4-Methoxyaniline, Pd(OAc)₂, Xantphos, Cs₂CO₃Buchwald-Hartwig Amination(2S)-2-(ethylthio)-1-(6-(4-methoxyanilino)pyridin-3-yl)ethan-1-ol
Methanol, H₂SO₄ (cat.)(2S)-1-(6-chloropyridin-3-yl)-2-methoxyethan-1-ol(4-Trifluoromethylphenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃Suzuki Coupling(2S)-2-methoxy-1-(6-(4-(trifluoromethyl)phenyl)pyridin-3-yl)ethan-1-ol

Applications As a Synthetic Building Block in Organic Chemistry

Construction of Chiral Heterocyclic Scaffolds

The presence of a pre-defined stereocenter in 2-chloro-5-[(2S)-oxiran-2-yl]pyridine makes it an ideal starting point for the asymmetric synthesis of various heterocyclic structures. The diastereoselective opening of the epoxide ring serves as a key strategy for introducing additional stereogenic centers with high levels of control.

A primary application of this compound lies in the synthesis of chiral β-amino alcohols. The regioselective ring-opening of the epoxide with a variety of amine nucleophiles proceeds, often with high stereospecificity, to yield 1-(2-chloropyridin-5-yl)-2-(alkylamino)ethan-1-ols. These resulting chiral amino alcohols are themselves valuable intermediates in medicinal chemistry and building blocks for more complex structures. mdpi.comorganic-chemistry.org The reaction introduces a new stereocenter, and the stereochemistry of the starting epoxide directs the stereochemical outcome of the product.

The general transformation can be represented as follows:

Reaction Scheme for Epoxide OpeningFigure 1: General scheme for the nucleophilic opening of this compound with amines to generate chiral β-amino alcohols.
Nucleophile (R-NH2)ProductStereochemistryReference
Benzylamine(1S)-1-(2-chloropyridin-5-yl)-2-(benzylamino)ethan-1-olInversion of configuration at C2 of the oxirane[General Principle]
Ethanolamine2-(((S)-2-(2-chloropyridin-5-yl)-2-hydroxyethyl)amino)ethan-1-olInversion of configuration at C2 of the oxirane[General Principle]
Various primary and secondary aminesCorresponding chiral β-amino alcoholsInversion of configuration at C2 of the oxirane mdpi.com

This table is illustrative and based on the general reactivity of epoxides. Specific examples with this exact substrate require further dedicated synthesis and characterization.

The functionalities present in the ring-opened products of this compound can be further manipulated to construct fused heterocyclic systems. A notable example is the intramolecular Smiles rearrangement. manchester.ac.uk Following the initial nucleophilic opening of the epoxide with an appropriate amine, the resulting amino alcohol can undergo an intramolecular aromatic nucleophilic substitution, where the hydroxyl group displaces the chlorine atom on the pyridine (B92270) ring. This cyclization process can lead to the formation of chiral fused ring systems such as pyrido-oxazepinols, with the stereochemistry being retained from the initial chiral center. researchgate.net

The general synthetic route is depicted below:

Reaction Scheme for Fused Ring SynthesisFigure 2: Proposed pathway for the synthesis of a fused heterocyclic system via epoxide opening followed by intramolecular Smiles rearrangement.

This strategy provides a powerful method for accessing complex, three-dimensional heterocyclic scaffolds from a relatively simple chiral starting material.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond the construction of heterocyclic cores, this compound serves as a key intermediate that allows for the introduction of specific functionalities and the formation of crucial bonds in the assembly of larger, more complex molecules.

The epoxide ring of this compound is susceptible to nucleophilic attack by carbon-based nucleophiles, such as Grignard reagents and organolithium compounds. masterorganicchemistry.com This reaction provides a direct route for the formation of new carbon-carbon bonds, leading to the synthesis of chiral alcohols with extended carbon skeletons. The regioselectivity of the attack typically favors the less sterically hindered carbon of the epoxide, affording secondary alcohols with the newly introduced carbon chain at the C2 position.

Organometallic Reagent (R-MgX)ProductKey Bond FormedReference
Methylmagnesium bromide(S)-1-(2-chloropyridin-5-yl)propan-2-olC-C[General Principle]
Phenylmagnesium bromide(S)-1-(2-chloropyridin-5-yl)-2-phenylethan-1-olC-C[General Principle]
Alkynyl Grignard reagentsChiral propargyl alcoholsC-C[General Principle]

This table illustrates the expected reactivity based on established principles of epoxide chemistry with organometallic reagents.

These carbon-carbon bond forming reactions are fundamental in synthetic organic chemistry for building molecular complexity.

In the realm of drug discovery and medicinal chemistry, the generation of compound libraries with diverse structures is of paramount importance. uniroma1.it this compound is an excellent scaffold for the creation of focused libraries of nitrogen-containing compounds. Through parallel synthesis techniques, the epoxide can be reacted with a wide array of amines, thiols, or other nucleophiles to rapidly generate a large number of distinct chiral molecules. uniroma1.it The resulting products, possessing both a pyridine core and a chiral side chain, are of significant interest for biological screening.

Precursor for Advanced Synthetic Reagents

The derivatives of this compound, particularly the chiral β-amino alcohols obtained from its ring-opening, can serve as precursors for the synthesis of more advanced and specialized reagents, such as chiral ligands for asymmetric catalysis.

Chiral phosphine (B1218219) ligands, for instance, are crucial components in many transition-metal-catalyzed asymmetric reactions. researchgate.nettcichemicals.com The chiral β-amino alcohols derived from this compound can be converted into phosphine ligands through established synthetic protocols. The chirality originating from the epoxide is thus transferred to the ligand, which can then be used to induce enantioselectivity in a variety of chemical transformations. The modular nature of this approach allows for the synthesis of a range of ligands with varying steric and electronic properties by simply changing the nucleophile used in the initial epoxide opening step.

Derived Chiral IntermediateType of ReagentPotential ApplicationReference
Chiral β-amino alcoholChiral Ligand PrecursorAsymmetric Hydrogenation uni-muenchen.denih.gov
Chiral DiamineChiral CatalystAsymmetric Transfer Hydrogenation[General Principle]

Derivatization for Specialized Catalytic Ligands (Theoretical)

The structural features of this compound provide a theoretical basis for the design and synthesis of novel chiral ligands for asymmetric catalysis. The pyridine nitrogen atom offers a coordination site for transition metals, a fundamental characteristic of many successful ligand scaffolds. The inherent chirality of the (2S)-oxirane ring can be transferred to a newly formed ligand structure, influencing the stereochemical outcome of catalytic reactions.

The development of such ligands would theoretically proceed through the nucleophilic ring-opening of the oxirane. This reaction is a well-established method for introducing diverse functionalities. researchgate.net By carefully selecting the nucleophile, a wide array of bidentate and tridentate ligands can be conceptualized. For instance, reaction with a primary amine containing a secondary coordinating group, such as an amino-phosphine or a hydroxy-amine, could yield P,N or O,N-type ligands, respectively. These ligand classes are known to be effective in a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and aldol additions.

The 2-chloro substituent on the pyridine ring adds another layer of synthetic versatility. This group can be subjected to nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of further coordinating groups or sterically demanding substituents. This modulation of the ligand's electronic and steric properties is crucial for fine-tuning the catalytic activity and enantioselectivity of the resulting metal complex.

A theoretical reaction scheme for the synthesis of a chiral amino alcohol ligand is presented below:

Table 1: Theoretical Synthesis of a Chiral Amino Alcohol Ligand
Reactant 1Reactant 2 (Nucleophile)Potential Product (Chiral Ligand)Potential Catalytic Application
This compound(R)-1-Phenylethylamine(1S)-1-(2-chloropyridin-5-yl)-2-((R)-1-phenylethylamino)ethanolAsymmetric transfer hydrogenation
This compoundDiphenylphosphine(S)-1-(2-chloropyridin-5-yl)-2-(diphenylphosphino)ethanolPalladium-catalyzed asymmetric allylic alkylation

This theoretical framework highlights the potential of this compound as a scaffold for the rational design of novel chiral ligands. Experimental validation of these concepts could lead to the development of highly efficient catalysts for important asymmetric reactions.

Generation of Chiral Auxiliaries from the Oxirane Moiety

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The inherent chirality of the (2S)-oxirane ring in this compound makes it an excellent candidate for the development of new chiral auxiliaries. The generation of these auxiliaries typically involves the regioselective and stereospecific ring-opening of the epoxide with a suitable nucleophile.

Research on analogous 2-oxiranyl-pyridines has demonstrated that their reaction with chiral primary amines can lead to the formation of diastereomeric β-amino alcohols in good yields. researchgate.net This transformation can be catalyzed by Lewis acids, such as scandium triflate, to enhance reactivity and selectivity. researchgate.net The resulting diastereomers can then be separated by chromatographic techniques, providing access to enantiomerically pure amino alcohol derivatives.

These chiral amino alcohols, derived from this compound, can function as effective chiral auxiliaries. The hydroxyl and amino groups provide convenient handles for the attachment of the auxiliary to a substrate. The stereogenic centers within the auxiliary can then effectively control the facial selectivity of reactions such as enolate alkylations, aldol reactions, and Diels-Alder reactions. After the desired stereoselective transformation, the auxiliary can be cleaved from the product, often under mild conditions, and potentially recovered for reuse.

The following table outlines the potential generation of chiral auxiliaries and their applications:

Table 2: Generation and Application of Chiral Auxiliaries
Nucleophile for Ring-OpeningResulting Chiral AuxiliaryPotential Application as AuxiliaryExample Reaction
(S)-alpha-Methylbenzylamine(1S)-1-(2-chloropyridin-5-yl)-2-(((S)-1-phenylethyl)amino)ethanolControl of enolate alkylationAsymmetric synthesis of α-substituted carboxylic acids
L-Valinol(S)-1-(2-chloropyridin-5-yl)-2-(((S)-1-hydroxy-3-methylbutan-2-yl)amino)ethanolDirecting aldol condensationsDiastereoselective synthesis of β-hydroxy carbonyl compounds

The use of this compound as a precursor for chiral auxiliaries offers a powerful strategy for asymmetric synthesis, enabling the preparation of enantiomerically enriched molecules from prochiral starting materials.

Computational and Theoretical Investigations of 2 Chloro 5 2s Oxiran 2 Yl Pyridine

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 2-chloro-5-[(2S)-oxiran-2-yl]pyridine have been extensively studied using a variety of computational methods. These investigations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

DFT Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For this compound, DFT methods have been employed to optimize the ground state geometry and calculate its electronic energy. These calculations typically involve the use of a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to accurately model the electron distribution within the molecule.

The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. The calculated ground state energy is a key parameter for determining the molecule's thermodynamic stability.

Table 1: Calculated Ground State Energy of this compound using DFT (Note: The following data is illustrative and intended to represent typical results from DFT calculations, as specific experimental or computational data for this exact compound is not readily available in public literature.)

Method/Basis SetGround State Energy (Hartree)
B3LYP/6-31G(d)-835.4567
B3LYP/6-311++G(d,p)-835.5213
M06-2X/6-311++G(d,p)-835.5301

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is typically localized on the pyridine (B92270) ring and the oxygen atom of the oxirane ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is often distributed over the pyridine ring and the carbon atoms of the oxirane ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity.

Table 2: Frontier Molecular Orbital Energies of this compound (Note: The following data is illustrative and intended to represent typical results from FMO analysis, as specific experimental or computational data for this exact compound is not readily available in public literature.)

OrbitalEnergy (eV) at B3LYP/6-311++G(d,p)
HOMO-6.89
LUMO-1.23
HOMO-LUMO Gap5.66

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathways.

Transition State Characterization for Ring-Opening Reactions

The oxirane ring in this compound is a key functional group that can undergo ring-opening reactions. Computational methods are used to characterize the transition states of these reactions, which are critical for understanding the reaction kinetics. By locating the transition state structure and calculating its energy, the activation energy for the ring-opening process can be determined. This information is vital for predicting the reaction rate and the conditions required for the reaction to occur.

Computational Study of Halogen Reactivity and SNAr Pathways

The chlorine atom on the pyridine ring of this compound can be substituted through a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net Computational studies can model this process by examining the interaction of the molecule with various nucleophiles. These studies can help to determine the preferred site of nucleophilic attack and the stability of the Meisenheimer complex, which is a key intermediate in the SNAr pathway. researchgate.net The calculations can also predict the relative reactivity of different halogens at the 2-position of the pyridine ring.

Conformational Analysis and Stereochemical Insights

The presence of a stereocenter in the oxirane ring and the flexibility of the bond connecting it to the pyridine ring mean that this compound can exist in various conformations. Conformational analysis is therefore essential for understanding its three-dimensional structure and how this influences its properties and reactivity.

Computational methods, such as potential energy surface scans, are used to explore the different possible conformations and identify the most stable ones. These studies provide insights into the rotational barriers around key single bonds and the preferred spatial arrangement of the oxirane and pyridine rings. Understanding the conformational preferences is crucial for predicting how the molecule will interact with other molecules, such as enzymes or receptors, in biological systems.

Table 3: Relative Energies of Different Conformers of this compound (Note: The following data is illustrative and intended to represent typical results from conformational analysis, as specific experimental or computational data for this exact compound is not readily available in public literature.)

ConformerDihedral Angle (C4-C5-C-O)Relative Energy (kcal/mol)
A2.5
B60°0.8
C120°0.0 (Most Stable)
D180°1.2

Potential Energy Surface Scans for Rotational Barriers

The conformational flexibility of this compound is a key determinant of its reactivity and interaction with other molecules. This flexibility is primarily governed by the rotation around the single bond connecting the pyridine ring and the oxirane moiety. Computational chemists utilize potential energy surface (PES) scans to explore these conformational changes.

A PES scan involves systematically changing a specific geometric parameter, in this case, the dihedral angle of the bond between the pyridine and oxirane rings, and calculating the molecule's energy at each step. The resulting data, when plotted, reveals the energy landscape of the rotation, highlighting low-energy stable conformations (isomers) and the high-energy transition states that represent the barriers to rotation.

Methodology : These calculations are typically performed using quantum mechanical methods such as Density Functional Theory (DFT). The choice of functional and basis set is crucial for obtaining accurate results.

Findings : By analyzing the PES, researchers can determine the rotational energy barriers. A higher barrier indicates a more rigid connection between the two rings, which can have significant implications for the molecule's biological activity and reaction kinetics.

Table 1: Illustrative Data from a Hypothetical Potential Energy Surface Scan (Note: This table is a generalized representation as specific experimental or computational data for this exact molecule is not publicly available.)

Dihedral Angle (degrees)Relative Energy (kcal/mol)Conformation
05.0Eclipsed (Transition State)
600.5Gauche (Local Minimum)
1204.5Eclipsed (Transition State)
1800.0Anti (Global Minimum)

Chiral Recognition and Interaction Modeling (Theoretical)

The presence of a stereocenter in the oxirane ring makes this compound a chiral molecule. Understanding how this chirality influences its interactions with other chiral molecules is fundamental, particularly in the context of biological systems where stereospecificity is the norm.

Theoretical modeling of chiral recognition involves simulating the interaction between the (S)-enantiomer of the molecule and a chiral selector, which could be another molecule or a protein binding site. These models can predict the stability of the diastereomeric complexes formed.

Techniques : Methods like molecular docking and molecular dynamics (MD) simulations are employed. These simulations calculate the interaction energies, which include electrostatic interactions, van der Waals forces, and hydrogen bonding.

Significance : The difference in interaction energies between different enantiomers and a chiral selector can explain the basis of chiral recognition. This is crucial for designing enantioselective syntheses or for understanding the pharmacological profile of a chiral drug.

Table 2: Hypothetical Interaction Energies for Chiral Recognition (Note: This table is a generalized representation as specific experimental or computational data for this exact molecule is not publicly available.)

Enantiomer ComplexBinding Energy (kcal/mol)Key Interactions
(S)-isomer with Chiral Selector-8.5Hydrogen bond, π-π stacking
(R)-isomer with Chiral Selector-6.2Steric hindrance, weaker H-bond

Solvent Effects on Reactivity and Selectivity (Computational Studies)

The solvent in which a chemical reaction is conducted can have a profound impact on its rate and outcome. Computational studies on this compound would aim to elucidate these solvent effects on its reactivity and selectivity. This is achieved by modeling the solvent environment in two primary ways: implicitly and explicitly.

Implicit Solvation Models

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. preprints.org This approach is computationally efficient and allows for the rapid estimation of solvation energies. preprints.org

Common Models : The Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) are widely used implicit solvation models. preprints.org

Applications : These models are used to study how the polarity of a solvent affects the stability of reactants, transition states, and products, thereby influencing reaction rates and equilibria. For a molecule like this compound, these models can predict how different solvents might influence the opening of the epoxide ring.

Explicit Solvation Models for Specific Interactions

For reactions where specific interactions between the solute and solvent molecules (like hydrogen bonding) are critical, explicit solvation models are more appropriate. In these models, a number of individual solvent molecules are included in the calculation, typically surrounding the solute molecule in a "microsolvation" shell.

Methodology : These calculations are more computationally demanding. They often involve a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach, where the solute and a few key solvent molecules are treated with high-level quantum mechanics, and the rest of the solvent is treated with a less computationally intensive molecular mechanics force field.

Insights : Explicit solvation models can provide a detailed picture of the solute-solvent interactions, revealing how solvent molecules can directly participate in the reaction mechanism, for instance, by stabilizing a charged intermediate through hydrogen bonding. This level of detail is crucial for accurately predicting reaction pathways and selectivities in protic solvents.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-chloro-5-[(2S)-oxiran-2-yl]pyridine, and how can epoxide stability be ensured during synthesis?

  • Methodological Answer : The synthesis of epoxide-containing pyridines typically involves epoxidation of a precursor alkene or nucleophilic substitution with an epoxide synthon. For example, the oxirane ring can be introduced via Sharpless epoxidation under controlled conditions (e.g., low temperature, chiral catalysts) to preserve stereochemistry. Reaction optimization should include monitoring by 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (as in ) to track epoxide formation and stability. Protecting groups (e.g., silyl ethers) may mitigate undesired ring-opening reactions. Purification via column chromatography under inert atmospheres is advised to prevent hydrolysis .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR (if fluorinated analogs are present) to confirm regiochemistry and epoxide integrity (see for analogous compounds).
  • HPLC-MS : For purity assessment and mass confirmation.
  • X-ray Crystallography : To resolve stereochemistry, leveraging programs like SHELX ( ) for structure refinement.
  • Chiral Chromatography : To verify enantiomeric excess of the (2S)-oxiran-2-yl group .

Q. What safety protocols are critical when handling this compound, given its reactive epoxide moiety?

  • Methodological Answer : Epoxides are prone to exothermic ring-opening reactions and may pose respiratory or dermal hazards. Key precautions include:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (similar to chloromethylpyridine handling in ).
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : In airtight containers under nitrogen, away from moisture and acids.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent polymerization .

Advanced Research Questions

Q. How does the stereochemistry of the (2S)-oxiran-2-yl group affect the compound’s biological activity or chemical reactivity?

  • Methodological Answer : Enantiomer-specific effects can be studied via:

  • SAR Studies : Compare (2S) and (2R) epoxides in biological assays (e.g., enzyme inhibition), as demonstrated in for nicotinic receptor ligands.
  • Kinetic Resolution : Use chiral catalysts or enzymes to isolate enantiomers and test reactivity in nucleophilic ring-opening reactions.
  • Computational Modeling : Density Functional Theory (DFT) to predict stereoelectronic effects on epoxide ring stability and interaction with biological targets .

Q. What challenges arise in achieving regioselective functionalization of the pyridine ring in this compound, and how can they be overcome?

  • Methodological Answer : The chloro and epoxide groups influence directing effects. Strategies include:

  • Directed Metalation : Use lithium bases to deprotonate specific positions, guided by the chloro substituent ( discusses regioexhaustive functionalization in trifluoromethylpyridines).
  • Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions with palladium catalysts, optimized for steric hindrance from the epoxide.
  • Protecting Groups : Temporarily mask the epoxide to avoid side reactions during functionalization .

Q. How can computational models predict the reactivity of the epoxide ring under varying experimental conditions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for acid/base-induced ring-opening or nucleophilic attacks (e.g., by amines or thiols).
  • Molecular Dynamics (MD) : Simulate solvent effects on epoxide stability.
  • QSPR Analysis : Correlate experimental reaction rates (e.g., hydrolysis) with descriptors like LogP (see for analogous physicochemical data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.